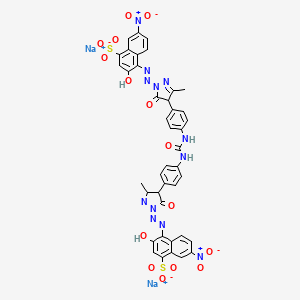
1-Naphthalenesulfonic acid, 4,4'-(carbonylbis(imino-4,1-phenylene(4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-1,4-diyl)azo))bis(3-hydroxy-7-nitro-, disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthalenesulfonic acid, 4,4’-(carbonylbis(imino-4,1-phenylene(4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-1,4-diyl)azo))bis(3-hydroxy-7-nitro-, disodium salt is a complex organic compound. It is characterized by its intricate structure, which includes multiple functional groups such as sulfonic acid, azo, and pyrazole moieties. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenesulfonic acid, 4,4’-(carbonylbis(imino-4,1-phenylene(4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-1,4-diyl)azo))bis(3-hydroxy-7-nitro-, disodium salt involves multiple steps:
Formation of the Naphthalenesulfonic Acid Derivative: This step typically involves sulfonation of naphthalene to introduce the sulfonic acid group.
Azo Coupling Reaction: The naphthalenesulfonic acid derivative undergoes azo coupling with a diazonium salt derived from an aromatic amine.
Formation of the Pyrazole Ring: The pyrazole ring is formed through a cyclization reaction involving a hydrazine derivative and a diketone.
Final Assembly: The final compound is assembled through a series of condensation reactions, linking the various functional groups together.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Sulfonation: Large-scale sulfonation of naphthalene.
Continuous Azo Coupling: Continuous flow reactors are used for the azo coupling step to ensure high yield and purity.
Automated Cyclization: Automated systems are employed for the cyclization step to form the pyrazole ring.
Purification: The final product is purified using techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-Naphthalenesulfonic acid, 4,4’-(carbonylbis(imino-4,1-phenylene(4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-1,4-diyl)azo))bis(3-hydroxy-7-nitro-, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The sulfonic acid group can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
Oxidation Products: Sulfonic acid derivatives.
Reduction Products: Amines and other reduced forms.
Substitution Products: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-Naphthalenesulfonic acid, 4,4’-(carbonylbis(imino-4,1-phenylene(4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-1,4-diyl)azo))bis(3-hydroxy-7-nitro-, disodium salt has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Naphthalenesulfonic acid, 4,4’-(carbonylbis(imino-4,1-phenylene(4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-1,4-diyl)azo))bis(3-hydroxy-7-nitro-, disodium salt involves:
Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors.
Pathways Involved: It can modulate biochemical pathways related to inflammation, microbial growth, and cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Naphthalenesulfonic acid: A simpler derivative with fewer functional groups.
4-Amino-1-naphthalenesulfonic acid: Known for its therapeutic applications.
1-Naphthol-4-sulfonic acid: Used in dye synthesis and other industrial applications.
Uniqueness
1-Naphthalenesulfonic acid, 4,4’-(carbonylbis(imino-4,1-phenylene(4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-1,4-diyl)azo))bis(3-hydroxy-7-nitro-, disodium salt stands out due to its complex structure and multifunctional properties, making it versatile for various applications in research and industry.
Propriétés
Numéro CAS |
6410-47-5 |
|---|---|
Formule moléculaire |
C41H28N12Na2O15S2 |
Poids moléculaire |
1038.8 g/mol |
Nom IUPAC |
disodium;3-hydroxy-4-[[4-[4-[[4-[1-[(2-hydroxy-6-nitro-4-sulfonatonaphthalen-1-yl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-4-yl]phenyl]carbamoylamino]phenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]diazenyl]-7-nitronaphthalene-1-sulfonate |
InChI |
InChI=1S/C41H30N12O15S2.2Na/c1-19-35(39(56)50(46-19)48-44-37-27-13-11-25(52(59)60)15-29(27)33(17-31(37)54)69(63,64)65)21-3-7-23(8-4-21)42-41(58)43-24-9-5-22(6-10-24)36-20(2)47-51(40(36)57)49-45-38-28-14-12-26(53(61)62)16-30(28)34(18-32(38)55)70(66,67)68;;/h3-18,35-36,54-55H,1-2H3,(H2,42,43,58)(H,63,64,65)(H,66,67,68);;/q;2*+1/p-2 |
Clé InChI |
NSYCKHSPBPJZSU-UHFFFAOYSA-L |
SMILES canonique |
CC1=NN(C(=O)C1C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C4C(=NN(C4=O)N=NC5=C6C=CC(=CC6=C(C=C5O)S(=O)(=O)[O-])[N+](=O)[O-])C)N=NC7=C8C=CC(=CC8=C(C=C7O)S(=O)(=O)[O-])[N+](=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-2-[(2-methylprop-1-en-1-ylidene)amino]propanenitrile](/img/structure/B14731809.png)
![2,2,6,6-Tetramethyl-1-[(4-methylbenzene-1-sulfonyl)oxy]piperidin-4-one](/img/structure/B14731811.png)
![N-(2-amino-2-oxoethyl)-2-[1-(2-methyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]propanamide](/img/structure/B14731816.png)
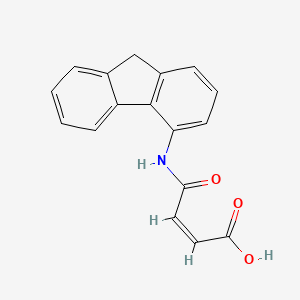
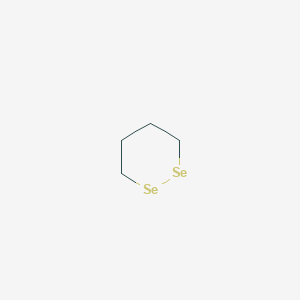
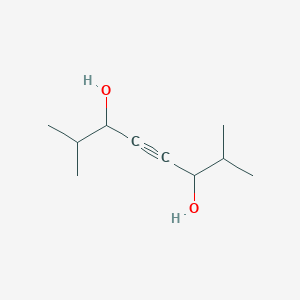

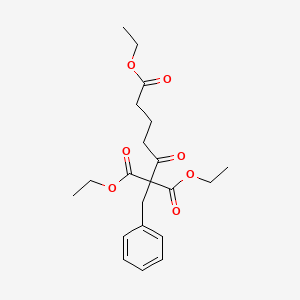
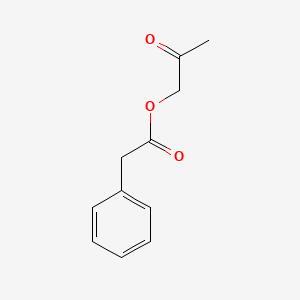
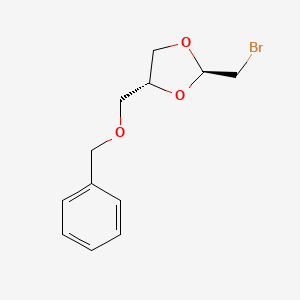
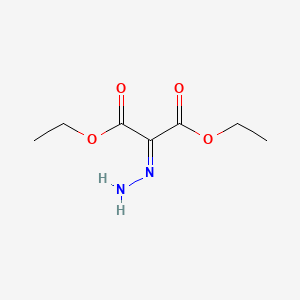
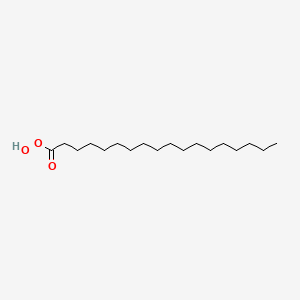
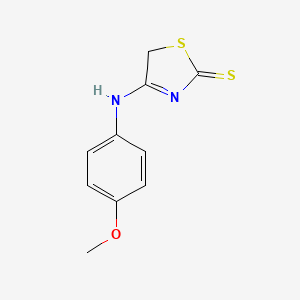
![2-[2-[5-[2-(Furan-2-yl)ethenyl]-2,4-dinitrophenyl]ethenyl]furan](/img/structure/B14731895.png)
